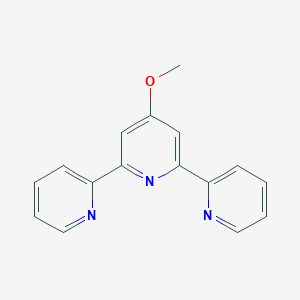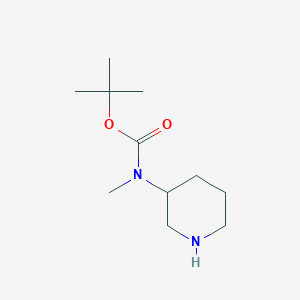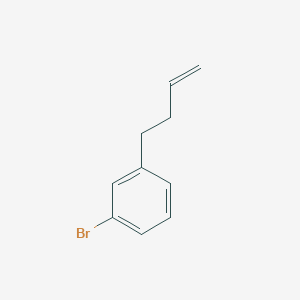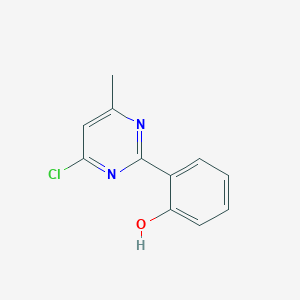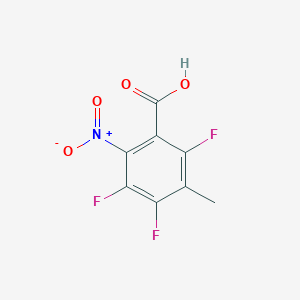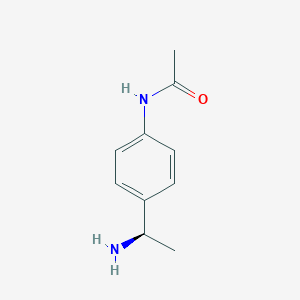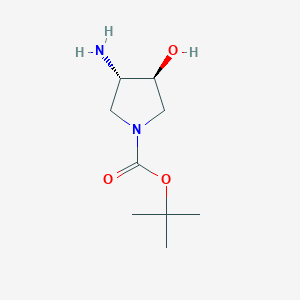
1-Boc-(3S,4S)-3-amino-4-hydroxypyrrolidine
Overview
Description
trans-3-Amino-1-Boc-4-hydroxypyrrolidine: is a chemical compound with the molecular formula C9H18N2O3 and a molecular weight of 202.25 g/mol . It is also known by its IUPAC name, tert-butyl (3R,4R)-3-amino-4-hydroxy-1-pyrrolidinecarboxylate . This compound is notable for its applications in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-3-Amino-1-Boc-4-hydroxypyrrolidine typically involves the protection of the amino group and the hydroxyl group on the pyrrolidine ring.
Industrial Production Methods: Industrial production methods for trans-3-Amino-1-Boc-4-hydroxypyrrolidine often involve large-scale synthesis using similar protection and deprotection strategies. The reaction conditions are optimized for yield and purity, with careful control of temperature, pH, and reaction time .
Chemical Reactions Analysis
Types of Reactions:
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride .
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Various protecting groups, acidic or basic catalysts.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids , while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry: In chemistry, trans-3-Amino-1-Boc-4-hydroxypyrrolidine is used as a building block for the synthesis of more complex molecules. It is particularly valuable in the synthesis of chiral compounds and pharmaceutical intermediates .
Biology: In biological research, this compound is used to study enzyme mechanisms and protein interactions. It serves as a substrate or inhibitor in various biochemical assays .
Medicine: In medicine, trans-3-Amino-1-Boc-4-hydroxypyrrolidine is explored for its potential therapeutic applications. It is investigated as a precursor for the synthesis of drug candidates targeting specific diseases .
Industry: In the industrial sector, this compound is used in the production of fine chemicals and specialty chemicals . It is also employed in the development of new materials with unique properties .
Mechanism of Action
The mechanism of action of trans-3-Amino-1-Boc-4-hydroxypyrrolidine involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or substrate , modulating the activity of enzymes involved in various biochemical pathways . The Boc group provides protection during chemical reactions, allowing for selective modification of the molecule .
Comparison with Similar Compounds
- trans-3-Amino-4-hydroxypyrrolidine-1-carboxylic acid tert-butyl ester
- trans-3-Amino-1-Boc-4-hydroxypiperidine hydrochloride
Uniqueness: trans-3-Amino-1-Boc-4-hydroxypyrrolidine is unique due to its specific stereochemistry and the presence of both amino and hydroxyl functional groups. This combination allows for versatile chemical modifications and applications in various fields of research .
Properties
IUPAC Name |
tert-butyl (3S,4S)-3-amino-4-hydroxypyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O3/c1-9(2,3)14-8(13)11-4-6(10)7(12)5-11/h6-7,12H,4-5,10H2,1-3H3/t6-,7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOZOQDNRVPHFOO-BQBZGAKWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]([C@H](C1)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
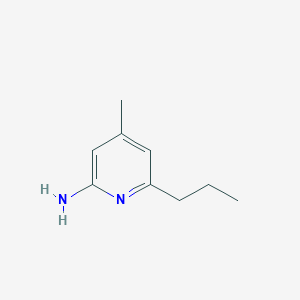
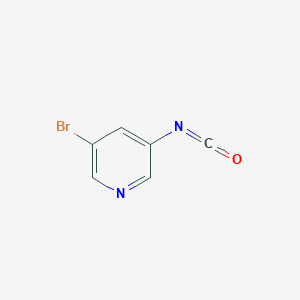
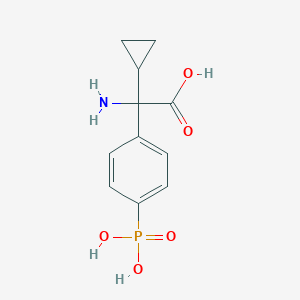
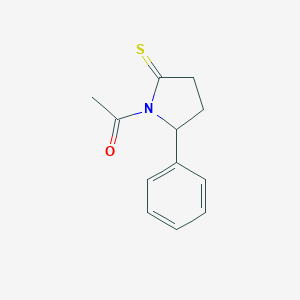

![Methyl 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate](/img/structure/B60751.png)

